molecular formula C5Cl5F B14387633 1,2,3,4,5-Pentachloro-5-fluorocyclopenta-1,3-diene CAS No. 90013-82-4

1,2,3,4,5-Pentachloro-5-fluorocyclopenta-1,3-diene

Cat. No.: B14387633
CAS No.: 90013-82-4
M. Wt: 256.3 g/mol
InChI Key: SJBCPBPWIDSVSS-UHFFFAOYSA-N
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Description

1,2,3,4,5-Pentachloro-5-fluorocyclopenta-1,3-diene is a halogenated cyclopentadiene derivative. This compound is characterized by the presence of five chlorine atoms and one fluorine atom attached to a cyclopentadiene ring. The unique arrangement of these halogens imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 1,2,3,4,5-Pentachloro-5-fluorocyclopenta-1,3-diene typically involves halogenation reactions. One common method is the direct fluorination and chlorination of cyclopentadiene. The reaction conditions often require the use of catalysts and controlled environments to ensure selective halogenation. Industrial production methods may involve the use of specialized reactors to handle the highly reactive intermediates and to achieve high yields and purity of the final product .

Chemical Reactions Analysis

1,2,3,4,5-Pentachloro-5-fluorocyclopenta-1,3-diene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include halogens (e.g., chlorine, bromine), hydrogen halides (e.g., HCl, HBr), and various nucleophiles (e.g., hydroxide, alkoxide). The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

1,2,3,4,5-Pentachloro-5-fluorocyclopenta-1,3-diene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,2,3,4,5-Pentachloro-5-fluorocyclopenta-1,3-diene exerts its effects is primarily through its ability to participate in electrophilic and nucleophilic reactions. The presence of multiple halogens enhances its reactivity, allowing it to interact with various molecular targets. In biological systems, it may interact with enzymes and receptors through halogen bonding, influencing their activity and function .

Comparison with Similar Compounds

1,2,3,4,5-Pentachloro-5-fluorocyclopenta-1,3-diene can be compared with other halogenated cyclopentadienes, such as:

Properties

CAS No.

90013-82-4

Molecular Formula

C5Cl5F

Molecular Weight

256.3 g/mol

IUPAC Name

1,2,3,4,5-pentachloro-5-fluorocyclopenta-1,3-diene

InChI

InChI=1S/C5Cl5F/c6-1-2(7)4(9)5(10,11)3(1)8

InChI Key

SJBCPBPWIDSVSS-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(C(=C1Cl)Cl)(F)Cl)Cl)Cl

Origin of Product

United States

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